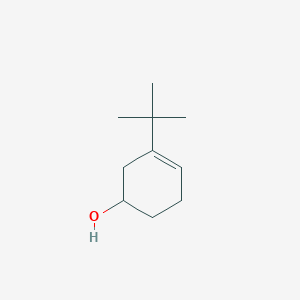
3-tert-Butylcyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butylcyclohex-3-en-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexene derivative with a tert-butyl group attached to the third carbon and a hydroxyl group on the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylcyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the reduction of 3-tert-butylcyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-tert-butylcyclohexanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under elevated pressure and temperature to achieve the desired reduction .
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form saturated alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: CrO3 in acetic acid or PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol or LiAlH4 in THF.
Substitution: SOCl2 in pyridine or PBr3 in DCM.
Major Products Formed
Oxidation: 3-tert-Butylcyclohex-3-en-1-one.
Reduction: 3-tert-Butylcyclohexanol.
Substitution: 3-tert-Butylcyclohex-3-en-1-chloride or 3-tert-Butylcyclohex-3-en-1-bromide.
Aplicaciones Científicas De Investigación
3-tert-Butylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes .
Mecanismo De Acción
The mechanism of action of 3-tert-Butylcyclohex-3-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
3-tert-Butylcyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.
3-tert-Butylcyclohexanone: Contains a ketone group instead of a hydroxyl group.
3-tert-Butylcyclohex-3-en-1-chloride: Chlorine atom replaces the hydroxyl group.
Uniqueness
3-tert-Butylcyclohex-3-en-1-ol is unique due to the presence of both a tert-butyl group and a hydroxyl group on a cyclohexene ring.
Propiedades
Número CAS |
140837-17-8 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3-tert-butylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h5,9,11H,4,6-7H2,1-3H3 |
Clave InChI |
KMQBHWVZJAYESM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CCCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


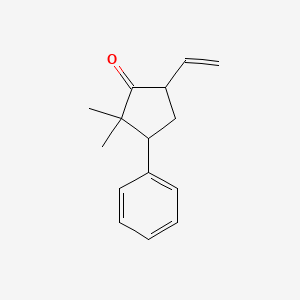
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
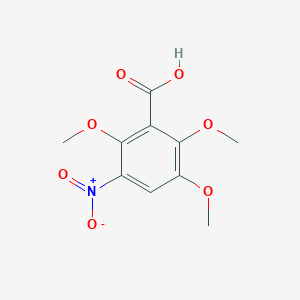

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
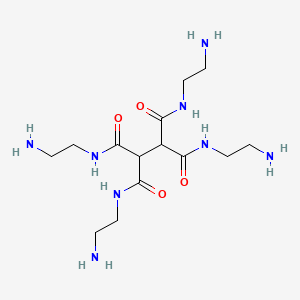
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
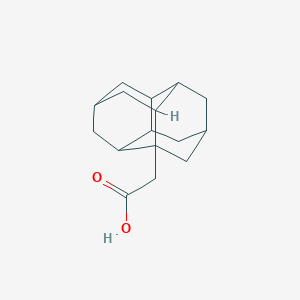
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
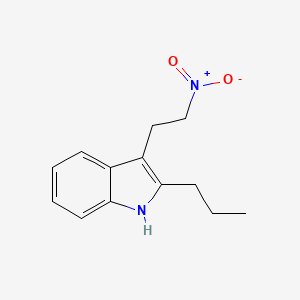
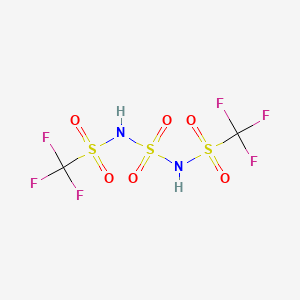
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
